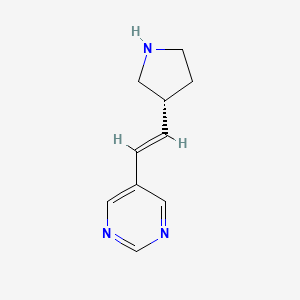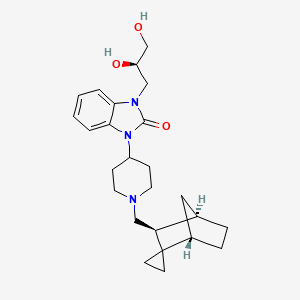
2H-Benzimidazol-2-one, 1-((2R)-2,3-dihydroxypropyl)-1,3-dihydro-3-(1-((1R,3S,4S)-spiro(bicyclo(2.2.1)heptane-2,1'-cyclopropan)-3-ylmethyl)-4-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MK-5757 involves a series of chemical reactions that are typically carried out in a laboratory setting. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is a customized synthesis product, indicating that it requires specialized synthesis technology and capabilities .
Chemical Reactions Analysis
MK-5757 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a research tool to study the effects of ORL1 antagonism.
Biology: It is used to investigate the biological pathways and molecular targets associated with ORL1 antagonism.
Medicine: It has been studied for its potential therapeutic effects in treating cognitive impairment and schizophrenia.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
MK-5757 exerts its effects by antagonizing the ORL1 receptor. This receptor is involved in various physiological processes, including pain modulation, mood regulation, and cognitive function. By blocking the ORL1 receptor, MK-5757 can modulate these processes and potentially provide therapeutic benefits .
Comparison with Similar Compounds
MK-5757 is unique in its specific antagonism of the ORL1 receptor. Similar compounds include other ORL1 antagonists, which may have different chemical structures and pharmacological profiles. Some of these similar compounds include:
J-113397: Another ORL1 antagonist with a different chemical structure.
SB-612111: A selective ORL1 antagonist with distinct pharmacological properties.
These compounds share the common feature of ORL1 antagonism but differ in their chemical structures and specific effects .
Properties
CAS No. |
919482-44-3 |
|---|---|
Molecular Formula |
C25H35N3O3 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one |
InChI |
InChI=1S/C25H35N3O3/c29-16-20(30)14-27-22-3-1-2-4-23(22)28(24(27)31)19-7-11-26(12-8-19)15-21-17-5-6-18(13-17)25(21)9-10-25/h1-4,17-21,29-30H,5-16H2/t17-,18+,20-,21+/m1/s1 |
InChI Key |
DTAPURRKADLRKH-JYRKZWEQSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H](C23CC3)CN4CCC(CC4)N5C6=CC=CC=C6N(C5=O)C[C@H](CO)O |
Canonical SMILES |
C1CC2CC1C(C23CC3)CN4CCC(CC4)N5C6=CC=CC=C6N(C5=O)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826498.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B10826502.png)
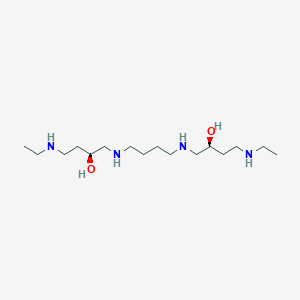
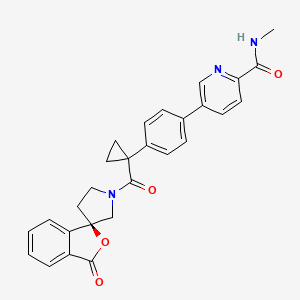
![(S)-N-((R)-1-Carbamoyl-2-cyclohexyl-ethyl)-3-{2-[ethyl-(4-piperidin-4-yl-butyryl)-amino]-acetylamino}-succinamic acid](/img/structure/B10826524.png)
![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826536.png)
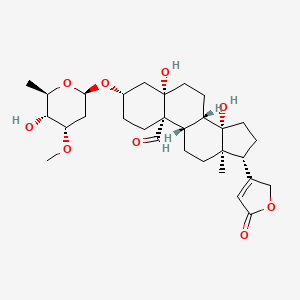
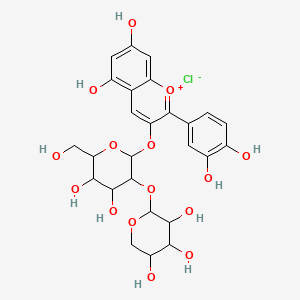
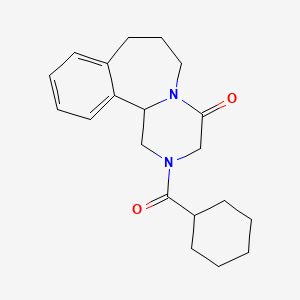
![2-[(Z)-[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine](/img/structure/B10826565.png)
![2-[4-[1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B10826570.png)
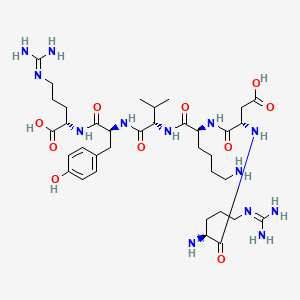
![(3S,6S,11S,14S,23S)-6-acetamido-20-[[4-(aminomethyl)phenyl]methyl]-3-(2-amino-2-oxoethyl)-14-(carboxymethyl)-24,24-dimethyl-2,5,13,16,19,22-hexaoxo-8,9,25-trithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxylic acid](/img/structure/B10826587.png)
